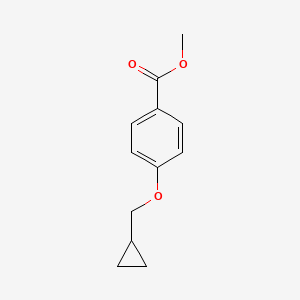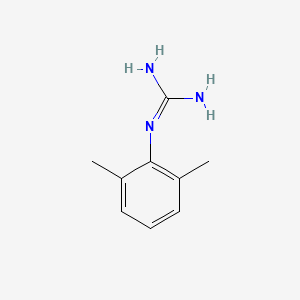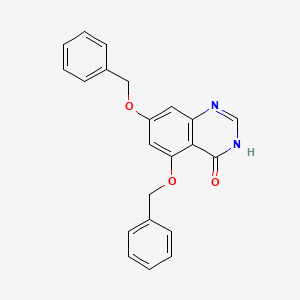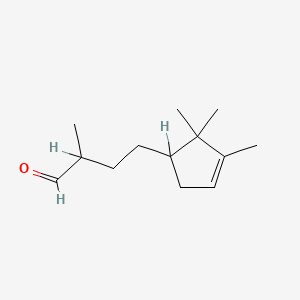
tert-Butyl (3-cyanothiophen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-cyanothiophen-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and a thienyl group attached to a carbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-cyanothiophen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-cyano-2-thienyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-cyanothiophen-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thienyl derivatives.
Applications De Recherche Scientifique
tert-Butyl (3-cyanothiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-cyanothiophen-2-yl)carbamate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thienyl group can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
tert-Butyl (3-cyanothiophen-2-yl)carbamate is unique due to the presence of both a cyano group and a thienyl group, which confer distinct reactivity and potential biological activities compared to other carbamates. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12N2O2S |
|---|---|
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
tert-butyl N-(3-cyanothiophen-2-yl)carbamate |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2,3)14-9(13)12-8-7(6-11)4-5-15-8/h4-5H,1-3H3,(H,12,13) |
Clé InChI |
BBOVPMWAFBFBPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CS1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B8773827.png)

![Methyl 3-(benzyloxy)-5-[4-(methanesulfonyl)phenoxy]benzoate](/img/structure/B8773837.png)








